

The Unassuming Enol Ether: A Technical Guide to 1-Methoxycyclooct-1-ene

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Compound of Interest

Compound Name: 1-Methoxycyclooct-1-ene

Cat. No.: B15047316

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclooct-1-ene, a seemingly simple enol ether, holds potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. While a singular "discovery" event for this compound is not prominently documented, its existence is a logical extension of the well-established chemistry of enol ethers derived from cyclic ketones. This guide will detail a probable synthetic route, present anticipated analytical data, and explore its potential reactivity, offering a valuable resource for researchers leveraging its unique structural features.

I. Historical Context and Discovery

The formal discovery of **1-methoxycyclooct-1-ene** is not attributable to a specific individual or a landmark publication. Instead, its synthesis and characterization are rooted in the broader development of enol ether chemistry throughout the 20th century. The formation of enol ethers from ketones, particularly cyclic ketones, became a fundamental transformation in organic synthesis. It is highly probable that **1-methoxycyclooct-1-ene** was first synthesized and characterized as part of broader studies on the reactivity of cyclooctanone or in the exploration of the synthesis and properties of various enol ethers.

The significance of enol ethers lies in their dual reactivity. The electron-rich double bond makes them susceptible to electrophilic attack, while the vinyl ether moiety can participate in a variety of cycloaddition and rearrangement reactions. These characteristics make them valuable building blocks in the synthesis of natural products and pharmaceutical agents.

II. Synthesis of 1-Methoxycyclooct-1-ene

The most direct and common method for the preparation of **1-methoxycyclooct-1-ene** is the acid-catalyzed reaction of cyclooctanone with methanol, with concurrent removal of water to drive the equilibrium towards the product. An alternative, often yielding cleaner products, involves the reaction of cyclooctanone with trimethyl orthoformate in the presence of an acid catalyst.

Experimental Protocol: Synthesis from Cyclooctanone and Trimethyl Orthoformate

This procedure is adapted from established methods for the synthesis of enol ethers from cyclic ketones.

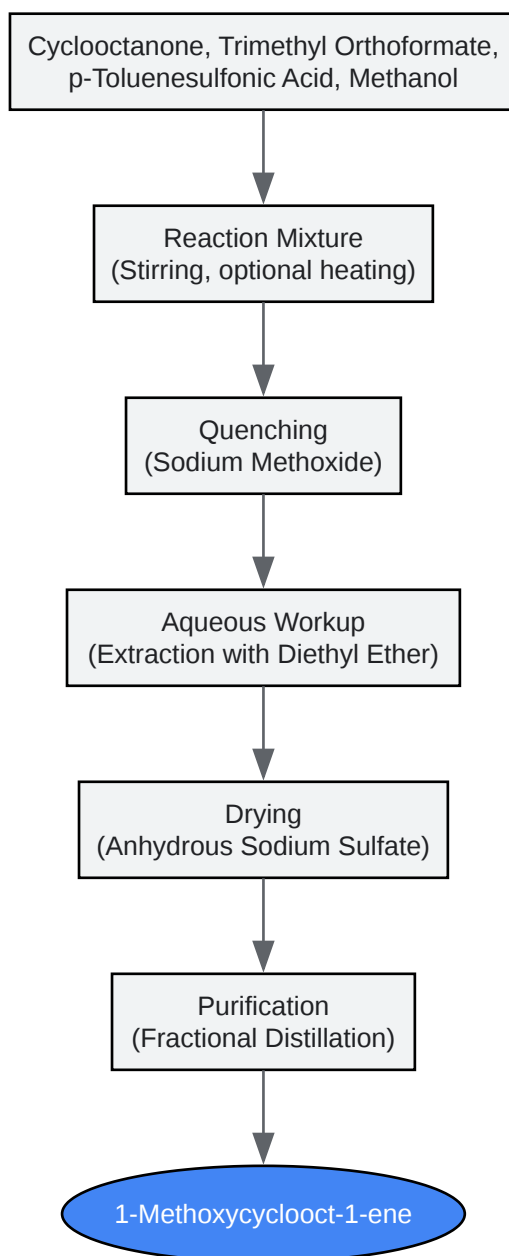
Materials:

- Cyclooctanone
- Trimethyl orthoformate
- p-Toluenesulfonic acid monohydrate (catalyst)
- Methanol (anhydrous)
- Sodium methoxide (for quenching)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable extraction solvent)

Procedure:

- To a solution of cyclooctanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction may be gently heated to accelerate the conversion.
- Upon completion, the reaction is quenched by the addition of a small amount of sodium methoxide solution in methanol to neutralize the acid catalyst.
- The solvent is removed under reduced pressure.
- The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by fractional distillation under reduced pressure to yield pure **1-methoxycyclooct-1-ene**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **1-Methoxycyclooct-1-ene**.

III. Spectroscopic Characterization

The structural elucidation of **1-methoxycyclooct-1-ene** relies on standard spectroscopic techniques. The following tables summarize the expected data based on the analysis of similar enol ethers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Data for **1-Methoxycyclooct-1-ene**

^1H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Olefinic Proton	4.5 - 4.8	Triplet	1H	=CH-
Methoxy Protons	3.5 - 3.7	Singlet	3H	-OCH ₃
Allylic Protons	2.0 - 2.3	Multiplet	4H	-CH ₂ -C=
Methylene Protons	1.3 - 1.7	Multiplet	8H	-(CH ₂) ₄ -

^{13}C NMR	Predicted Chemical Shift (ppm)	Assignment
Quaternary Carbon	150 - 155	=C-OCH ₃
Olefinic Carbon	95 - 100	=CH-
Methoxy Carbon	55 - 60	-OCH ₃
Methylene Carbons	20 - 40	-(CH ₂) ₆ -

B. Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies for **1-Methoxycyclooct-1-ene**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Description
C=C Stretch	1660 - 1680	Medium	Enol ether double bond
C-O-C Stretch	1200 - 1250 (asymmetric)	Strong	Vinyl ether C-O stretch
1050 - 1100 (symmetric)	Strong		
=C-H Bend	810 - 850	Medium	Out-of-plane bend
C-H Stretch	2800 - 3000	Medium	Aliphatic C-H

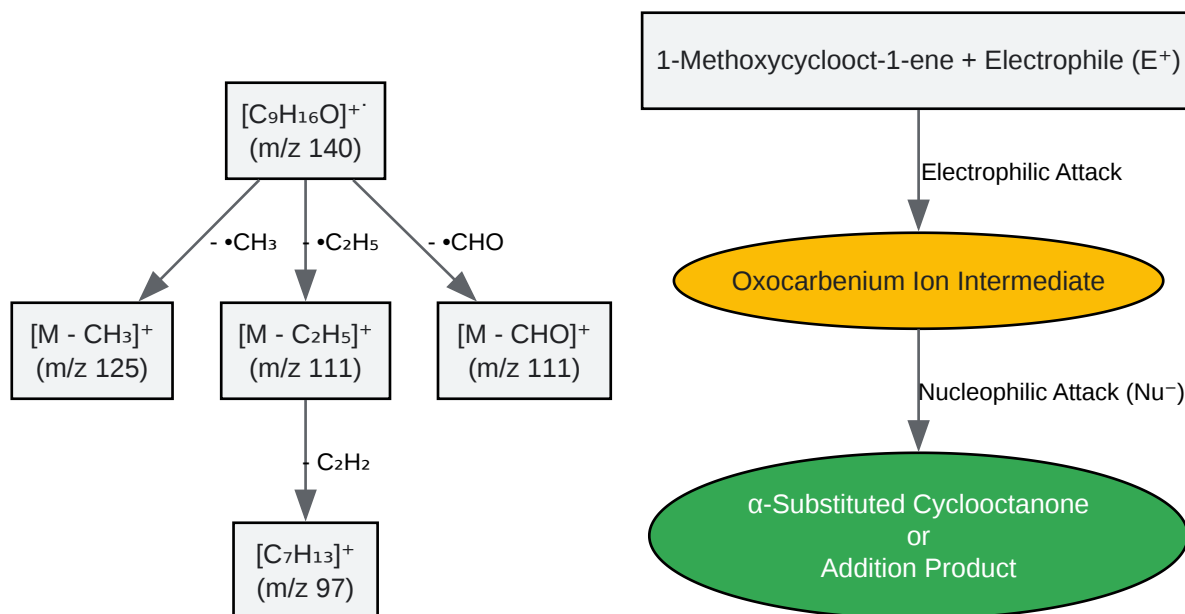
C. Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-methoxycyclooct-1-ene** is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 3: Predicted Key Fragments in the Mass Spectrum of **1-Methoxycyclooct-1-ene**

m/z	Proposed Fragment	Notes
140	[C ₉ H ₁₆ O] ⁺	Molecular Ion (M ⁺)
125	[M - CH ₃] ⁺	Loss of a methyl radical from the methoxy group.
111	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺	Retro-Diels-Alder type fragmentation or loss of CHO.
97	[C ₇ H ₁₃] ⁺	Further fragmentation of the cyclooctyl ring.
84	[C ₆ H ₁₂] ⁺	Cleavage of the ring.
55	[C ₄ H ₇] ⁺	Common fragment for cyclic systems.

Fragmentation Pathway:



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